molecular formula C22H18O4 B341971 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate

Cat. No.: B341971
M. Wt: 346.4 g/mol
InChI Key: IRKPDXUGYZIHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a biphenyl group, an oxoethyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-(biphenyl-4-yl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: 2-(Biphenyl-4-yl)-2-oxoethyl 2-formylbenzoate, 2-(Biphenyl-4-yl)-2-oxoethyl 2-carboxybenzoate.

    Reduction Products: 2-(Biphenyl-4-yl)-2-hydroxyethyl 2-methoxybenzoate.

    Substitution Products: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate can be used as an intermediate for the preparation of more complex molecules

Biology

The compound may be explored for its potential biological activities. Derivatives of biphenyl and benzoate are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research into the biological effects of this compound could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry

In the materials science industry, this compound could be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for incorporation into various industrial applications.

Mechanism of Action

The mechanism by which 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yl)-2-oxoethyl benzoate: Similar structure but lacks the methoxy group.

    2-(Biphenyl-4-yl)-2-oxoethyl 4-methoxybenzoate: Similar structure with the methoxy group in a different position.

    2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate: Similar structure with the methoxy group in a different position.

Uniqueness

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-methoxybenzoate

InChI

InChI=1S/C22H18O4/c1-25-21-10-6-5-9-19(21)22(24)26-15-20(23)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI Key

IRKPDXUGYZIHSR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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